4-(Difluoromethyl)pyrimidine-5-carbonitrile
Overview
Description
4-(Difluoromethyl)pyrimidine-5-carbonitrile is a chemical compound characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a cyano group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 4-(Difluoromethyl)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme involved in inflammation and pain.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The compound’s action leads to the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in various cancer cells . It also upregulates the level of caspase-3, a key executor of apoptosis .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This interaction is crucial as EGFR is a key regulator of cell growth and differentiation. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can lead to the suppression of cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has shown cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. This is achieved through the upregulation of caspase-3, a key enzyme in the apoptotic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with EGFR. The compound mimics ATP and competes for the ATP-binding site on EGFR, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on EGFR, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound has been shown to upregulate the expression of pro-apoptotic genes, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but its efficacy may decrease with prolonged exposure . This degradation can impact its long-term effects on cellular function, necessitating careful consideration of dosage and exposure duration in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to accumulate in tumor tissues, where it exerts its cytotoxic effects . This selective accumulation is facilitated by its interaction with transporters that are overexpressed in cancer cells. Additionally, the compound’s distribution can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with EGFR and other signaling proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)pyrimidine-5-carbonitrile typically involves the following steps:
Difluoromethylation: The pyrimidine ring is first subjected to difluoromethylation using reagents such as difluoromethylating agents.
Cyanation: The difluoromethylated pyrimidine is then treated with cyanating agents to introduce the cyano group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups in the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(Difluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It can be employed in biological studies to investigate the effects of difluoromethyl groups on biological systems.
Industry: It is used in the chemical industry for the synthesis of various materials and intermediates.
Comparison with Similar Compounds
4-(Difluoromethyl)pyrazole: This compound shares the difluoromethyl group but has a different heterocyclic structure.
4-(Difluoromethyl)quinoline: Another compound with a similar difluoromethyl group but a different aromatic system.
Uniqueness: 4-(Difluoromethyl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoromethyl group provides unique chemical properties that distinguish it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWLEHJIKUVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251138 | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-45-6 | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.